![molecular formula C11H7FINOS B4409520 N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide](/img/structure/B4409520.png)
N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide
Overview
Description
N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide, also known as FITC-PA, is a chemical compound that is commonly used in scientific research. It is a fluorescent dye that is used to label proteins, antibodies, and other biological molecules. FITC-PA is a popular choice for labeling due to its high sensitivity and low background noise.
Mechanism of Action
N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide works by covalently binding to amino groups on proteins and other biological molecules. This binding occurs through a reaction between the isothiocyanate group on this compound and the amino group on the target molecule. Once bound, this compound emits a bright green fluorescence when excited by a light source.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that excessive use of this compound can lead to non-specific binding and background noise, which can interfere with experimental results.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is highly sensitive and produces a bright fluorescence signal, making it easy to detect and quantify labeled molecules. It is also relatively easy to use and can be used in a variety of experimental settings. However, there are also some limitations to its use. This compound can be prone to non-specific binding and background noise, which can lead to false positive results. Additionally, this compound is not suitable for use in live cells or organisms, as it requires fixation and permeabilization to label intracellular targets.
Future Directions
There are several future directions for the use of N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide in scientific research. One area of focus is the development of new labeling techniques that can reduce non-specific binding and background noise. Another area of focus is the use of this compound in live cell imaging, which would require the development of new labeling techniques that can penetrate the cell membrane without damaging the cell. Additionally, this compound could be used in drug delivery research, where it could be used to label and track the delivery of drugs to specific targets in the body.
Scientific Research Applications
N-(2-fluoro-4-iodophenyl)-2-thiophenecarboxamide is widely used in scientific research for labeling proteins, antibodies, and other biological molecules. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques. This compound is also used in protein-protein interaction studies and drug discovery research.
properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FINOS/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJAUHMLJUSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FINOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.